molecular formula C25H31NO8S B14447897 Benzo(a)heptalen-9(5H)-one, 7-(alpha-L-arabinosylamino)-6,7-dihydro-1,2,3-trimethoxy-10-(methylthio)-, (S)- CAS No. 76155-18-5

Benzo(a)heptalen-9(5H)-one, 7-(alpha-L-arabinosylamino)-6,7-dihydro-1,2,3-trimethoxy-10-(methylthio)-, (S)-

Cat. No.: B14447897
CAS No.: 76155-18-5
M. Wt: 505.6 g/mol
InChI Key: AQHVYUQJVBQVPK-UHFFFAOYSA-N
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Description

Benzo(a)heptalen-9(5H)-one, 7-(alpha-L-arabinosylamino)-6,7-dihydro-1,2,3-trimethoxy-10-(methylthio)-, (S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)heptalen-9(5H)-one, 7-(alpha-L-arabinosylamino)-6,7-dihydro-1,2,3-trimethoxy-10-(methylthio)-, (S)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Heptalenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Arabinosylamino Group: This step may involve glycosylation reactions using arabinose derivatives.

    Functionalization with Methoxy and Methylthio Groups: These steps may involve methylation and thiolation reactions using reagents like methyl iodide and thiol derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)heptalen-9(5H)-one, 7-(alpha-L-arabinosylamino)-6,7-dihydro-1,2,3-trimethoxy-10-(methylthio)-, (S)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Interaction with Receptors: Modulating signal transduction pathways.

    Alteration of Cellular Processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: A polycyclic aromatic hydrocarbon with carcinogenic properties.

    Heptalenone Derivatives: Compounds with similar core structures but different functional groups.

    Arabinosylated Compounds: Molecules with arabinose sugar moieties.

Uniqueness

Benzo(a)heptalen-9(5H)-one, 7-(alpha-L-arabinosylamino)-6,7-dihydro-1,2,3-trimethoxy-10-(methylthio)-, (S)- is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds.

Properties

CAS No.

76155-18-5

Molecular Formula

C25H31NO8S

Molecular Weight

505.6 g/mol

IUPAC Name

1,2,3-trimethoxy-10-methylsulfanyl-7-[(3,4,5-trihydroxyoxan-2-yl)amino]-6,7-dihydro-5H-benzo[a]heptalen-9-one

InChI

InChI=1S/C25H31NO8S/c1-31-18-9-12-5-7-15(26-25-22(30)21(29)17(28)11-34-25)14-10-16(27)19(35-4)8-6-13(14)20(12)24(33-3)23(18)32-2/h6,8-10,15,17,21-22,25-26,28-30H,5,7,11H2,1-4H3

InChI Key

AQHVYUQJVBQVPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC4C(C(C(CO4)O)O)O)OC)OC

Origin of Product

United States

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